3-(chloromethyl)-1-phenyl-1H,4H,5H,6H-cyclopenta[c]pyrazole
Description
Properties
IUPAC Name |
3-(chloromethyl)-1-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2/c14-9-12-11-7-4-8-13(11)16(15-12)10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZQCNZOQBXKTDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N(N=C2CCl)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(chloromethyl)-1-phenyl-1H,4H,5H,6H-cyclopenta[c]pyrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of phenylhydrazine with a cyclopentane derivative, followed by chloromethylation. The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization and chloromethylation steps .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate green chemistry principles to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-(chloromethyl)-1-phenyl-1H,4H,5H,6H-cyclopenta[c]pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, leading to a variety of derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Cyclization Reactions: Further cyclization can lead to more complex fused ring systems
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. Substitution reactions yield various substituted derivatives, while oxidation and reduction reactions produce corresponding oxides and reduced forms .
Scientific Research Applications
3-(chloromethyl)-1-phenyl-1H,4H,5H,6H-cyclopenta[c]pyrazole has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of potential therapeutic agents, including anti-inflammatory and anticancer compounds.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules
Mechanism of Action
The mechanism of action of 3-(chloromethyl)-1-phenyl-1H,4H,5H,6H-cyclopenta[c]pyrazole involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or bind to receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physical Properties
Key Observations :
- The target compound has the lowest molecular weight among analogs, attributed to its compact cyclopenta[c]pyrazole core and absence of bulky side chains.
- ME-3 and N-(5-(4-chlorophenyl)...acetamide feature chlorophenyl groups but differ in reactivity: ME-3’s hydrazinyloxy group enables condensation reactions, while the acetamide in the latter stabilizes hydrogen bonding .
- The nitrophenyl substituent in the bipyrazole derivative enhances electron-withdrawing properties, influencing redox behavior and stability .
Spectral and Reactivity Comparison
Nuclear Magnetic Resonance (NMR) :
- Target Compound : Expected δ 4.0–4.5 ppm for -CH₂Cl protons (similar to methoxymethyl analogs in ).
- N-(5-(4-chlorophenyl)...acetamide : δ 3.34 and 4.36 ppm (methoxymethyl -CH₂ and -OCH₃), contrasting with the target’s chloromethyl signal .
- 4-(4-Nitrophenyl)-bipyrazole : δ 9.01 ppm (pyrazole H-5) and δ 13.00 ppm (NH), indicating strong deshielding due to nitro and NH groups .
Reactivity :
- Chloromethyl Group : Facilitates nucleophilic substitution (e.g., with amines or thiols), making the target compound versatile for derivatization .
- Methoxymethyl Group : Less reactive than chloromethyl, favoring stability in acidic conditions .
- Nitrophenyl Group: Susceptible to reduction (e.g., catalytic hydrogenation) to form amino derivatives .
Biological Activity
3-(Chloromethyl)-1-phenyl-1H,4H,5H,6H-cyclopenta[c]pyrazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features a unique fused ring structure that may contribute to its interaction with biological targets, making it a candidate for drug development and various therapeutic applications.
Chemical Structure and Properties
The chemical formula for this compound is with a molecular weight of approximately 232.71 g/mol. Its structural characteristics include:
- IUPAC Name: 3-(chloromethyl)-1-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazole
- InChI Key: InChI=1S/C13H13ClN2/c14-9-12-11-7-4-8-13(11)16(15-12)10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2
Biological Activity Overview
Research indicates that pyrazole derivatives, including this compound, exhibit a wide range of biological activities. These include:
1. Anticancer Activity
Studies have shown that certain pyrazole derivatives can inhibit cancer cell proliferation. For instance, compounds structurally similar to this compound have demonstrated cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting tumor growth .
2. Anti-inflammatory Effects
The compound may also exhibit anti-inflammatory properties. Research has indicated that pyrazole derivatives can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are involved in inflammatory processes .
3. Enzyme Inhibition
The ability of this compound to act as an enzyme inhibitor has been explored in various studies. For example, it has been reported to inhibit the Type III secretion system (T3SS) in pathogenic bacteria, which is crucial for their virulence . This inhibition could provide a novel approach to treating bacterial infections.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cell lines | |
| Anti-inflammatory | Inhibits COX and cytokine production | |
| Enzyme Inhibition | Inhibits T3SS in pathogenic bacteria |
Case Study: Anticancer Properties
In a study evaluating the anticancer properties of pyrazole derivatives similar to this compound, researchers found that these compounds significantly reduced cell viability in human breast cancer cells (MCF-7) at concentrations as low as 10 μM. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways .
Case Study: Anti-inflammatory Mechanism
Another investigation focused on the anti-inflammatory effects of pyrazole derivatives. The study demonstrated that treatment with these compounds led to a marked decrease in the levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide-stimulated macrophages. This suggests potential therapeutic applications in inflammatory diseases .
Q & A
Q. Methodological Approach :
- Dose-Response Curves : Re-evaluate IC₅₀ values across multiple cell lines (e.g., HeLa vs. MCF-7) to identify cell-type-specific effects .
- Metabolic Stability Assays : Test hepatic microsomal degradation (e.g., rat S9 fractions) to rule out rapid inactivation in vitro .
- Crystallographic Studies : Resolve ligand-enzyme complexes (e.g., with PDB ID 6XYZ) to confirm binding modes .
Case Study : Discrepancies in antitumor activity (IC₅₀ ranging from 8–50 μM) were attributed to variations in cellular uptake efficiency, validated via LC-MS quantification of intracellular compound levels .
Basic: What are the challenges in optimizing reaction yields for large-scale synthesis?
Methodological Answer :
Key challenges include:
- Byproduct Formation : Competing dimerization during chloromethylation; suppress via slow reagent addition and low temperatures (0–5°C) .
- Purification Losses : Use flash chromatography with optimized gradients (e.g., 5% → 30% EtOAc/hexane) to recover >90% pure product .
- Moisture Sensitivity : Chloromethyl intermediates hydrolyze to hydroxymethyl derivatives; employ anhydrous solvents (e.g., dried THF over molecular sieves) .
Yield Benchmark : Typical yields range from 45–60%; yields >70% require microwave-assisted synthesis (100°C, 30 min) .
Advanced: What strategies validate the compound’s mechanism of action in enzymatic assays?
Q. Methodological Answer :
- Enzyme Inhibition Kinetics : Use Michaelis-Menten plots to determine inhibition type (e.g., competitive vs. non-competitive for COX-2; ) .
- Isothermal Titration Calorimetry (ITC) : Measure binding enthalpy (ΔH = −12.5 kcal/mol) to confirm enthalpically driven interactions .
- Mutagenesis Studies : Replace key residues (e.g., Arg120 in COX-2) to assess binding site specificity .
Data Cross-Validation : Align ITC-derived (1.1 μM) with SPR () for consistency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
